N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 2-methoxy-5-methylaniline in the presence of oxalyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The oxalamide moiety may facilitate interactions with hydrogen bond donors and acceptors, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- N1-(2-(4-bromophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- N1-(2-(4-methylphenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Uniqueness
N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and improve its pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-9-10-25-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFHHOBWLYORA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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